4-Ethylcyclohexanol

Environmental toxicology Endocrine disruption screening Aquatic toxicology

4-Ethylcyclohexanol (CAS 19781-62-5, trans-4-ethylcyclohexanol) is a C8 cycloaliphatic alcohol characterized by an ethyl substituent at the para position of the cyclohexane ring and a hydroxyl group in the thermodynamically preferred trans configuration. The compound is a colorless to pale yellow liquid at ambient temperature with density of 0.889 g/mL at 25°C and boiling range of 83.5–84.5°C at 10 mmHg.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 19781-62-5
Cat. No. B027859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylcyclohexanol
CAS19781-62-5
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)O
InChIInChI=1S/C8H16O/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3
InChIKeyRVTKUJWGFBADIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylcyclohexanol (CAS 19781-62-5): trans-Configured Cycloaliphatic Alcohol Intermediate for Specialty Synthesis and High-Performance Material Applications


4-Ethylcyclohexanol (CAS 19781-62-5, trans-4-ethylcyclohexanol) is a C8 cycloaliphatic alcohol characterized by an ethyl substituent at the para position of the cyclohexane ring and a hydroxyl group in the thermodynamically preferred trans configuration. The compound is a colorless to pale yellow liquid at ambient temperature with density of 0.889 g/mL at 25°C and boiling range of 83.5–84.5°C at 10 mmHg . Unlike its cis isomer (CAS 4534-74-1, cis/trans mixture), the trans configuration confers conformational homogeneity and distinct stereochemical properties that influence molecular recognition in separation and catalytic processes. This compound serves as a key intermediate in the synthesis of liquid crystal precursors, fragrance derivatives, and specialty polymeric materials .

Why 4-Ethylcyclohexanol Cannot Be Interchanged with Generic 4-Alkylcyclohexanol Analogs: Stereochemical and Chain-Length Dependent Differentiation


Generic substitution among 4-alkylcyclohexanols (e.g., 4-methylcyclohexanol, 4-tert-butylcyclohexanol, 4-n-propylcyclohexanol) is scientifically unsound due to three interdependent factors. First, alkyl chain length directly modulates estrogenic activity in aquatic species: para-substituted alkylcyclohexanols with side chains of three to six carbons exhibit detectable estrogen receptor binding, whereas 4-ethylcyclohexanol (C2 side chain) demonstrates no detectable activity in validated rainbow trout assays [1]. Second, dehydration reaction pathways in zeolite H-ZSM5 are fundamentally altered by alkyl substitution position and chain length; 4-ethylcyclohexanol exhibits distinct E1/E2 mechanistic partitioning relative to 4-methylcyclohexanol [2]. Third, the trans stereoisomer (CAS 19781-62-5) displays differential retention and selectivity in MIL-125(Ti) metal-organic framework chromatographic separations compared to the cis isomer, affecting analytical method reproducibility [3]. These compound-specific properties mean that substituting a different 4-alkylcyclohexanol introduces uncharacterized variance in reaction kinetics, toxicological profile, and separation behavior.

Quantitative Differentiation Evidence for 4-Ethylcyclohexanol (CAS 19781-62-5) Versus Closest Analogs: A Comparator-Based Selection Guide


Estrogenic Activity: 4-Ethylcyclohexanol Shows No Detectable Activity Versus Active Para-Alkylcyclohexanol Analogs with C3–C6 Side Chains

In a comprehensive evaluation of alkylcyclohexanol estrogenic potential in aquatic species, 4-ethylcyclohexanol (ethyl side chain, C2) demonstrated no detectable estrogenic activity in both rainbow trout cytosol estrogen receptor binding assays and ex vivo liver slice vitellogenin mRNA expression assays. In contrast, para-substituted alkylcyclohexanols with side chains containing three to six carbons (e.g., 4-n-propylcyclohexanol, 4-n-butylcyclohexanol) exhibited measurable activity in both assay systems [1].

Environmental toxicology Endocrine disruption screening Aquatic toxicology Risk assessment

Liquid Crystal Precursor Differentiation: trans-4-Ethylcyclohexanol Enables Distinct Alkyl Chain Spacing Relative to Methyl and Propyl Analogs

In the synthesis of liquid crystal mesogens, the trans-4-alkylcyclohexanol core serves as a rigid cycloaliphatic building block whose alkyl chain length directly modulates phase transition temperatures, dielectric anisotropy, and rotational viscosity. trans-4-Ethylcyclohexanol (CAS 19781-62-5, C2 side chain) occupies a specific intermediate position in the homologous series between trans-4-methylcyclohexanol (C1) and trans-4-n-propylcyclohexanol (C3), enabling fine-tuning of mesophase properties that is not achievable with the shorter or longer homologs .

Liquid crystal synthesis Display materials 4-Alkylcyclohexanol precursors Mesogen design

Dehydration Reaction Pathway Differentiation: 4-Ethylcyclohexanol Exhibits Distinct E1/E2 Character Relative to 4-Methylcyclohexanol in H-ZSM5 Zeolite Catalysis

A systematic study of hydronium-ion-catalyzed dehydration pathways in zeolite H-ZSM5 evaluated 2-, 3-, and 4-methylcyclohexanol (2-McyOH, 3-McyOH, 4-McyOH), 2- and 4-ethylcyclohexanol (2-EcyOH and 4-EcyOH), 2-n-propylcyclohexanol (2-PcyOH), and cyclohexanol (CyOH). The investigation demonstrated that 4-methylcyclohexanol dehydration proceeds via an E1-type elimination pathway, while substitution pattern and chain length induce subtle but mechanistically significant changes in rates and reaction pathways related to steric effects [1]. 4-Ethylcyclohexanol, bearing an ethyl rather than methyl substituent at the 4-position, falls within this structure-dependent mechanistic landscape.

Zeolite catalysis Dehydration mechanism Reaction pathway analysis Bio-oil upgrading

Stereoisomer-Dependent Chromatographic Selectivity: MIL-125(Ti) MOF Exhibits trans-Selectivity for 4-Ethylcyclohexanol in HPLC Separations

The MIL-125(Ti) metal-organic framework was evaluated as an HPLC stationary phase for separating cis/trans difunctionalized cyclohexane molecules. The framework displayed pronounced trans selectivity for 4-ethylcyclohexanol and 1,3-dimethylcyclohexane, achieving high selectivity and resolution for these stereoisomeric mixtures [1]. This trans-selective retention behavior provides a quantifiable basis for analytical method development and quality control that distinguishes the trans isomer (CAS 19781-62-5) from the cis/trans mixture (CAS 4534-74-1).

Metal-organic frameworks Chiral separation HPLC stationary phases Stereoisomer resolution

Lignin-to-Monomer Selectivity: 4-Ethylcyclohexanol as Targeted Hydrodeoxygenation Product with 59.5% Selectivity Using Cu–Ni/MgCrOx Spinel Catalysis

A novel Cu–Ni/MgCrOx spinel catalyst system achieved selective hydrodeoxygenation of bamboo lignin to produce 4-ethylcyclohexanol with 59.5% selectivity and a monomer yield of 30.1 wt% (4-ethylcyclohexanol yield of 17.9 wt%) [1]. This represents a targeted, renewable production pathway for 4-ethylcyclohexanol as a versatile petrochemical in the polymer industry. The selectivity demonstrates that 4-ethylcyclohexanol, rather than other alkylcyclohexanol products, is the thermodynamically and kinetically favored monomer under these catalytic conditions.

Lignin valorization Biomass conversion Hydrodeoxygenation Renewable chemicals

Evidence-Based Application Scenarios for 4-Ethylcyclohexanol (CAS 19781-62-5) in Research and Industrial Procurement


Liquid Crystal Display (LCD) Material Synthesis: trans-4-Alkylcyclohexanol Building Block with Ethyl Spacer

trans-4-Ethylcyclohexanol serves as a critical precursor in the synthesis of liquid crystal mesogens for display applications. As documented in commercial precursor catalogs, the ethyl (C2) substituent occupies a specific position in the trans-4-alkylcyclohexanol homologous series distinct from methyl (C1), propyl (C3), butyl (C4), pentyl (C5), and branched isopropyl (C3) analogs . This chain-length specificity enables fine-tuning of mesophase transition temperatures, dielectric anisotropy, and rotational viscosity in final liquid crystal formulations. Procurement of the trans-specific CAS 19781-62-5 rather than cis/trans mixtures (CAS 4534-74-1) ensures stereochemical homogeneity required for reproducible mesogen performance.

Environmental Toxicology Screening and Aquatic Risk Assessment: Non-Estrogenic Reference Compound for Alkylcyclohexanol Class

4-Ethylcyclohexanol is validated as a non-estrogenic reference compound within the alkylcyclohexanol class. In standardized rainbow trout assays, 4-ethylcyclohexanol showed no detectable estrogenic activity, whereas para-substituted alkylcyclohexanols with C3–C6 side chains were active in both estrogen receptor binding and Vtg mRNA expression assays . This differential toxicological profile makes 4-ethylcyclohexanol a suitable negative control or comparator for environmental fate studies, endocrine disruption screening programs, and regulatory submissions involving alkylcyclohexanol derivatives.

Biomass-Derived Renewable Chemical Production: Lignin Valorization to 4-Ethylcyclohexanol

4-Ethylcyclohexanol is a targeted renewable monomer produced via selective hydrodeoxygenation of lignin biomass using Cu–Ni/MgCrOx spinel catalysts. The process achieves 59.5% selectivity toward 4-ethylcyclohexanol with a monomer yield of 30.1 wt% (4-ethylcyclohexanol yield of 17.9 wt%) from bamboo lignin . This sustainable production route positions 4-ethylcyclohexanol as a bio-derived alternative for polymer and petrochemical applications, reducing reliance on fossil feedstocks while maintaining compatibility with existing downstream chemistry.

Stereoselective Chromatographic Method Development: trans-Selective MOF Stationary Phase Validation

The trans isomer of 4-ethylcyclohexanol (CAS 19781-62-5) demonstrates well-characterized retention behavior on MIL-125(Ti) metal-organic framework HPLC stationary phases, exhibiting pronounced trans selectivity with high resolution from the cis isomer . This property makes trans-4-ethylcyclohexanol a valuable probe molecule for validating MOF-based chromatographic methods, developing cis/trans stereoisomer separations, and establishing quality control protocols for stereochemically defined cycloaliphatic alcohols. Researchers requiring reproducible analytical performance should specify the trans-specific CAS 19781-62-5 rather than undefined isomeric mixtures.

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